(S)-2-(Aminomethyl)pentanoic acid hydrochloride
Description
(S)-2-(Aminomethyl)pentanoic acid hydrochloride is an unnatural α-amino acid derivative characterized by a pentanoic acid backbone with an (S)-configured aminomethyl group at the second carbon. It is synthesized as a hydrochloride salt to enhance stability and solubility for applications in peptide synthesis and peptidomimetic drug design . The compound serves as a versatile building block due to its ability to incorporate tertiary amine functional groups, which can modulate physicochemical properties such as lipophilicity, charge, and hydrogen-bonding capacity. This adaptability makes it valuable for developing cell-penetrating peptides, enzyme inhibitors, and bioactive molecules .
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-5(4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
InChI Key |
WABJWXCTWGEDRA-JEDNCBNOSA-N |
Isomeric SMILES |
CCC[C@@H](CN)C(=O)O.Cl |
Canonical SMILES |
CCCC(CN)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
L-Threonine-Based Bioconversion
A widely cited method begins with L-threonine as the chiral starting material. The process involves:
-
Bioconversion : L-threonine is enzymatically deaminated using ammonium formate and whole-cell catalysts (e.g., E. coli strains) to yield (S)-2-aminobutyric acid (S-ABA) with >99% ee.
-
Esterification : S-ABA reacts with methanol and thionyl chloride (SOCl₂) at 0–20°C to form (S)-2-aminobutyric acid methyl ester hydrochloride. Optimal conditions require a 1.1:1 molar ratio of SOCl₂ to S-ABA, achieving >99% conversion.
-
Ammonolysis : The methyl ester is treated with saturated aqueous ammonia at 0–4°C for 18–22 hours, yielding (S)-2-aminobutanamide hydrochloride. This step achieves 83–86% yield and 99.2–99.3% purity.
Key Data:
Enzymatic Resolution of Racemic Precursors
An alternative route employs acylase enzymes to resolve racemic N-benzoyl-2-aminobutyric acid:
-
Selective Hydrolysis : Racemic N-benzoyl-2-aminobutyric acid is hydrolyzed using L-specific acylase (e.g., from Aspergillus melleus) at 60–85°C and pH 6.5–9.5. This yields (S)-2-aminobutyric acid and unreacted (R)-N-benzoyl-2-aminobutyric acid, which is extracted using ethyl acetate.
-
Esterification and Ammonolysis : The (S)-2-aminobutyric acid is converted to its methyl ester via SOCl₂/MeOH, followed by ammonolysis to the amide hydrochloride.
Advantages:
-
High enantioselectivity : >99% ee achieved via enzymatic resolution.
-
Scalability : Reactions conducted at 100–500 g/L substrate concentrations.
Asymmetric Chemical Synthesis
Chiral Auxiliary-Mediated Aldol Condensation
A stereoselective route involves aldol condensation using chiral auxiliaries:
-
Aldol Reaction : (R)-2-aminopropionaldehyde derivatives react with E-vinyloxyboranes to form a β-hydroxy intermediate with >95% diastereomeric excess (de).
-
Hydroxyl Protection and Cyclization : The intermediate undergoes triflation, alkylation, and cyclization to yield (S)-2-(aminomethyl)pentanoic acid derivatives.
Example Protocol:
Grignard Addition and Ring-Closing Metathesis
A multi-step asymmetric synthesis for related compounds (e.g., brivaracetam) highlights transferable methodologies:
-
Grignard Addition : 4-Propyl-dihydrofuran-2(3H)-one is synthesized via CuI-catalyzed Grignard addition.
-
Ring-Opening and Cyclization : The lactone is opened with trimethylsilyl iodide, followed by palladium-catalyzed oxidative cyclization to form the pyrrolidone core.
-
Chiral Resolution : Racemic mixtures are resolved via chiral HPLC, achieving >99% ee.
Comparative Analysis of Methods
Yield and Efficiency
Environmental and Industrial Considerations
-
Biotransformation : Preferred for green chemistry due to aqueous reaction media and low waste.
-
Chemical Synthesis : Generates halogenated byproducts (e.g., SOCl₂ derivatives), necessitating rigorous waste management.
Emerging Techniques and Innovations
Nitrilase-Catalyzed Cyano Hydrolysis
A patent describes the use of nitrilase enzymes to hydrolyze racemic 2-isobutylsuccinonitrile to (S)-3-cyano-5-methylhexanoic acid, which is reduced to the target compound. This method achieves 90% conversion and >99% ee, though industrial adoption remains limited.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(Aminomethyl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Amides and other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Building Block for Drug Synthesis
(S)-2-(Aminomethyl)pentanoic acid hydrochloride serves as a vital precursor in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of levetiracetam, an anticonvulsant drug used to treat epilepsy. The compound can be converted into (S)-2-aminobutyramide, which is subsequently transformed into levetiracetam through established synthetic pathways .
1.2 Neurotransmitter Precursor
This compound plays a significant role as a precursor for neurotransmitters, influencing synaptic transmission. Its structural features allow it to participate in the biosynthesis of important neurotransmitters, potentially affecting neurological functions.
1.3 Antioxidant and Cytotoxic Properties
Research indicates that this compound exhibits antioxidant properties, which are crucial for cellular protection against oxidative stress. Additionally, studies have shown its cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.
Biochemical Applications
2.1 Enzyme-Substrate Interactions
The compound is extensively studied for its interactions with various enzymes in biological systems. Its aminomethyl group enhances reactivity, allowing it to serve as a substrate in enzyme-catalyzed reactions, which is essential for biochemical syntheses of peptides and other biomolecules .
2.2 Peptide Synthesis
this compound is utilized in solid-phase peptide synthesis (SPPS), where it acts as a building block for constructing peptides with specific sequences and functionalities. This application is vital in developing therapeutic peptides and proteins .
Chemical Research Applications
3.1 Organic Synthesis
In organic chemistry, this compound is employed as a chiral auxiliary or building block in the synthesis of complex organic molecules. Its stereochemical properties facilitate the creation of enantiomerically pure compounds, which are critical in drug development and materials science .
3.2 Reaction Pathways
The compound can undergo various chemical transformations, including oxidation to form imines or nitriles and reduction to produce secondary or tertiary amines. These reactions expand its utility in synthetic organic chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-2-(Aminomethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It participates in metabolic pathways related to amino acid synthesis and degradation.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and similarities among (S)-2-(Aminomethyl)pentanoic acid hydrochloride and related compounds:
Key Observations :
- Branching vs. Linearity: The β-amino acid variant (CAS 925704-47-8) introduces a methyl branch at C3, increasing steric hindrance and hydrophobicity compared to the linear pentanoic acid backbone of the target compound .
- Aromatic vs. Aliphatic Substituents: Compounds like 2-(4-(Aminomethyl)phenyl)acetic acid HCl incorporate aromatic groups, enhancing π-π stacking interactions in drug-receptor binding .
- Cyclic Systems : Milnacipran’s cyclopropane ring confers rigidity, improving metabolic stability compared to flexible aliphatic chains .
Key Observations :
- Synthetic Yields : Fmoc-protected derivatives (e.g., L-2a, 2e) show high yields (85–98%) due to optimized Ru-catalyzed amination .
- Optical Purity : Chiral centers in (S)-configured compounds ([α]₂₀ᴅ = −7.3 to −9.9) ensure enantioselective bioactivity .
- Solubility : Polar substituents (e.g., piperazinyl in 2e) improve aqueous solubility, whereas aromatic or branched analogs require DMF or DMSO for dissolution .
Q & A
Q. How can this compound be functionalized for drug delivery systems?
- Methodological Answer :
- PEGylation : Attach polyethylene glycol (PEG) chains via EDC-mediated amidation to enhance bioavailability .
- Prodrug design : Synthesize ester derivatives (e.g., methyl ester) for controlled release in physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
